Dezocina

Descripción general

Descripción

La Dezocina es un analgésico opioide sintético que se sintetizó por primera vez en la década de 1970. Se utiliza principalmente para el tratamiento del dolor moderado a intenso. La this compound actúa como un agonista-antagonista mixto en los receptores opioides, lo que significa que puede activar y bloquear estos receptores. Esta propiedad única le permite proporcionar un alivio efectivo del dolor al tiempo que minimiza algunos de los efectos adversos comúnmente asociados con otros opioides .

Aplicaciones Científicas De Investigación

La Dezocina tiene una amplia gama de aplicaciones de investigación científica:

Química: La this compound se utiliza como compuesto de referencia en el estudio de las interacciones del receptor opioide y el desarrollo de nuevos analgésicos.

Biología: Se utiliza en la investigación para comprender los mecanismos del dolor y el papel de los receptores opioides en la modulación del dolor.

Medicina: La this compound se estudia ampliamente por sus propiedades analgésicas y su posible uso en el manejo del dolor, particularmente en el dolor posoperatorio y el dolor por cáncer.

Industria: La this compound se utiliza en la industria farmacéutica para el desarrollo de medicamentos para aliviar el dolor

Mecanismo De Acción

La Dezocina ejerce sus efectos uniéndose a los receptores opioides en el sistema nervioso central. Actúa como un agonista parcial en el receptor mu-opioide y como un antagonista en el receptor kappa-opioide. Esta acción dual ayuda a modular la percepción del dolor y la respuesta emocional al dolor. La this compound también inhibe la recaptación de norepinefrina y serotonina, contribuyendo a sus efectos analgésicos .

Compuestos Similares:

Morfina: Un agonista completo en el receptor mu-opioide, utilizado para el dolor intenso.

Pentazocina: Un agonista-antagonista mixto como la this compound pero con diferentes afinidades por los receptores.

Buprenorfina: Un agonista parcial en el receptor mu-opioide con un efecto techo en la depresión respiratoria.

Singularidad de la this compound: El perfil único de la this compound como agonista parcial en el receptor mu-opioide y antagonista en el receptor kappa-opioide la distingue de otros opioides. Este perfil le permite proporcionar un alivio efectivo del dolor con un menor riesgo de efectos secundarios como disforia y alucinaciones, que son comunes con los agonistas del receptor kappa-opioide .

Análisis Bioquímico

Biochemical Properties

Dezocine interacts with several key biomolecules in the body, including opioid receptors and neurotransmitter transporters. Specifically, dezocine acts as a partial agonist at the mu-type opioid receptor and as an antagonist at the kappa-type opioid receptor . This dual action is responsible for its analgesic properties. Additionally, dezocine inhibits the reuptake of norepinephrine and serotonin, which enhances its analgesic effects . The interactions of dezocine with these receptors and transporters modulate pain perception and emotional response to pain.

Cellular Effects

Dezocine has been shown to exert various effects on different cell types. In neuronal cells, dezocine modulates cell signaling pathways associated with pain perception by binding to opioid receptors . This binding alters the activity of G-proteins and downstream signaling cascades, ultimately reducing the sensation of pain. In cancer cells, particularly triple-negative breast cancer cells, dezocine has been found to inhibit cell proliferation, migration, and invasion, and to induce apoptosis . These effects are mediated through the inhibition of nicotinamide phosphoribosyltransferase, leading to a decrease in cellular nicotinamide adenine dinucleotide levels .

Molecular Mechanism

At the molecular level, dezocine exerts its effects through several mechanisms. By binding to mu-type opioid receptors, dezocine activates G-protein coupled signaling pathways that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels and decreasing neuronal excitability . As an antagonist at kappa-type opioid receptors, dezocine blocks the receptor’s activity, which can mitigate dysphoria and other side effects associated with kappa receptor activation . Additionally, dezocine’s inhibition of norepinephrine and serotonin reuptake enhances its analgesic effects by increasing the availability of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dezocine have been observed to change over time. Dezocine demonstrates a rapid onset of action following intramuscular administration, with peak analgesic effects occurring within 30 to 60 minutes . The stability of dezocine in biological systems is relatively high, with a half-life of approximately 2 to 3 hours . Long-term studies have shown that dezocine maintains its analgesic efficacy over extended periods without significant degradation . Chronic administration may lead to tolerance, necessitating dose adjustments to maintain therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of dezocine vary with different dosages. Low to moderate doses of dezocine produce significant analgesic effects without severe adverse reactions . At higher doses, dezocine can cause respiratory depression, although this effect reaches a ceiling and does not increase proportionally with dosage . Studies in rats with chronic constriction injuries have shown that dezocine’s analgesic effects are dose-dependent, with higher doses providing greater pain relief . Additionally, dezocine has been found to reduce inflammation and improve the expression of neuropathic pain-related proteins .

Metabolic Pathways

Dezocine is primarily metabolized in the liver through conjugation reactions, including glucuronidation . The metabolites are then excreted via the kidneys. The metabolic pathways of dezocine involve several enzymes, including uridine 5’-diphospho-glucuronosyltransferases, which facilitate the conjugation process . The metabolism of dezocine does not produce active metabolites, which contributes to its relatively low potential for abuse compared to other opioids .

Transport and Distribution

Dezocine is rapidly absorbed following intramuscular administration and is widely distributed throughout the body . It crosses the blood-brain barrier to exert its central analgesic effects. The distribution of dezocine within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues . Dezocine is also transported by plasma proteins, which facilitate its distribution to various tissues .

Subcellular Localization

The subcellular localization of dezocine is primarily within the central nervous system, where it interacts with opioid receptors on neuronal cell membranes . Dezocine’s activity is influenced by its ability to bind to these receptors and modulate intracellular signaling pathways. The targeting of dezocine to specific neuronal compartments is facilitated by its chemical structure, which allows it to interact with membrane-bound receptors .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de la dezocina implica varios pasos clave. Un método común comienza con la condensación de 1-metil-7-metoxi-2-tetralona con 1,5-dibromopentano utilizando hidruro de sodio o terc-butóxido de potasio como base. Esta reacción forma un intermedio clave, que luego se procesa a través de una serie de pasos que incluyen oxidación, reducción y ciclización para producir this compound .

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la optimización de la ruta sintética para la fabricación a gran escala. Esto incluye el uso de reactivos rentables y fácilmente disponibles, garantizar un alto rendimiento y pureza, e implementar técnicas de purificación eficientes. El proceso también incluye estrictas medidas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Dezocina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse utilizando agentes como el peróxido de hidrógeno o los perácidos para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, perácidos.

Reducción: Hidruro de litio y aluminio.

Sustitución: Varios agentes alquilantes y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados y reducidos de la this compound, así como análogos sustituidos con propiedades farmacológicas modificadas .

Comparación Con Compuestos Similares

Morphine: A full agonist at the mu-opioid receptor, used for severe pain.

Pentazocine: A mixed agonist-antagonist like dezocine but with different receptor affinities.

Buprenorphine: A partial agonist at the mu-opioid receptor with a ceiling effect on respiratory depression.

Uniqueness of Dezocine: Dezocine’s unique profile as a partial agonist at the mu-opioid receptor and antagonist at the kappa-opioid receptor sets it apart from other opioids. This profile allows it to provide effective pain relief with a lower risk of side effects such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .

Propiedades

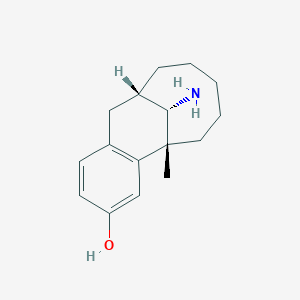

IUPAC Name |

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMVHDZWSFQSQP-VBNZEHGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022911 | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40e-02 g/L | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex. | |

| Record name | Dezocine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

53648-55-8 | |

| Record name | (-)-Dezocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dezocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dezocine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dezocine's activity at multiple opioid receptors contribute to its unique pharmacological profile?

A2: Dezocine's partial agonism at MOR contributes to its analgesic effects, although these are generally less potent than full MOR agonists like morphine [, , ]. Its agonism at DOR likely contributes to its analgesic effects, while its antagonism at KOR might contribute to its lower abuse potential compared to other opioids [, , ].

Q2: Beyond opioid receptors, does Dezocine interact with other molecular targets?

A3: Yes, research has identified norepinephrine transporter (NET) and serotonin transporter (SERT) as novel molecular targets for Dezocine [, ]. It acts as an inhibitor of both NET and SERT, potentially contributing to its analgesic and antidepressant-like effects [, ].

Q3: Dezocine is described as having a “ceiling effect” on respiratory depression. What does this mean?

A4: Unlike some other opioids, where increasing doses can lead to progressively worsening respiratory depression, Dezocine demonstrates a ceiling effect. This means that beyond a certain dose, further increases in Dezocine do not produce significant additional respiratory depression, even though analgesic effects may continue to increase [, ].

Q4: How does Dezocine interact with morphine when co-administered?

A5: Studies have shown that Dezocine can antagonize the analgesic effects of morphine when administered simultaneously [, , ]. This interaction appears to be dose-dependent and may vary depending on the type of pain model used [, ].

Q5: How is Dezocine typically administered, and what is its duration of action?

A6: Dezocine is typically administered intravenously or intramuscularly [, , ]. Its duration of action is relatively short, typically lasting 2-4 hours depending on the dose and route of administration [, ].

Q6: What types of pain has Dezocine been studied for in clinical trials?

A8: Dezocine has been studied in clinical trials for a variety of pain conditions, including postoperative pain, cancer pain, and labor pain [, , , , ]. It has shown efficacy in reducing pain scores compared to placebo in these settings.

Q7: What are the main adverse effects associated with Dezocine?

A11: The most common adverse effects associated with Dezocine are similar to those seen with other opioids, including nausea, vomiting, dizziness, and drowsiness [, , , ]. The incidence of these side effects appears to be dose-dependent.

Q8: Does Dezocine have any known effects on the immune system?

A12: Some studies suggest that Dezocine may have less immunosuppressive effects compared to morphine, particularly on T-lymphocyte subsets and NK cells [, ]. This difference might be clinically relevant for patients with compromised immune systems, such as those undergoing cancer treatment.

Q9: What are some potential future research directions for Dezocine?

A13: * Further investigation into its unique pharmacological profile and interactions with opioid receptors and other molecular targets.* Development of novel formulations for improved delivery and bioavailability, such as intranasal administration [].* Exploration of potential applications beyond analgesia, such as in the treatment of depression or opioid dependence [, ].* Further investigation of its safety and efficacy in specific patient populations, such as the elderly or those with certain comorbidities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)